1-(3-Chloro-6-methoxyphenyl)-2-butanol
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Overview
Description
1-(3-Chloro-6-methoxyphenyl)-2-butanol is an organic compound with the molecular formula C11H15ClO2 This compound is characterized by the presence of a chloro group, a methoxy group, and a butanol moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloro-6-methoxyphenyl)-2-butanol typically involves the reaction of 3-chloro-6-methoxybenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide, followed by hydrolysis. The reaction conditions generally include:
Solvent: Anhydrous ether or tetrahydrofuran (THF)
Temperature: Room temperature to reflux
Reagents: 3-chloro-6-methoxybenzaldehyde, butylmagnesium bromide, water for hydrolysis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chloro-6-methoxyphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: Conversion to the corresponding ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the chloro group to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the chloro group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.
Major Products
Oxidation: 1-(3-Chloro-6-methoxyphenyl)-2-butanone
Reduction: 1-(3-Methoxyphenyl)-2-butanol
Substitution: 1-(3-Amino-6-methoxyphenyl)-2-butanol or 1-(3-Mercapto-6-methoxyphenyl)-2-butanol
Scientific Research Applications
1-(3-Chloro-6-methoxyphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methoxyphenyl)-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. The butanol moiety may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-Chloro-6-methoxyphenyl)-1-propanol
- 1-(3-Chloro-6-methoxyphenyl)-1-butanol
- 1-(3-Chloro-6-methoxyphenyl)-2-methyl-2-propanol
Uniqueness
1-(3-Chloro-6-methoxyphenyl)-2-butanol is unique due to its specific substitution pattern on the phenyl ring and the presence of a butanol moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2/c1-3-10(13)7-8-6-9(12)4-5-11(8)14-2/h4-6,10,13H,3,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNAWIMKCEOXORD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=CC(=C1)Cl)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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